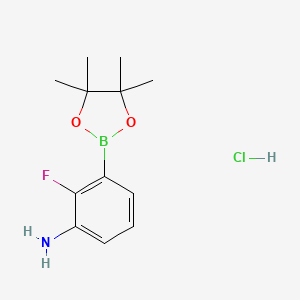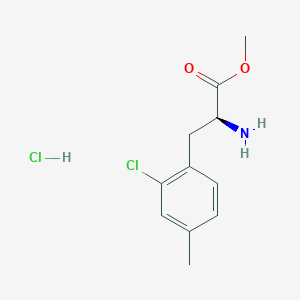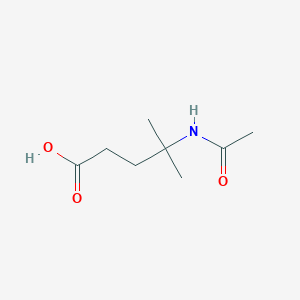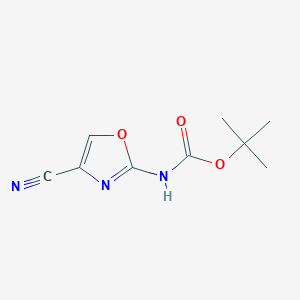![molecular formula C13H20ClNO4 B13497449 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a spirocyclic azaspiro[2.5]octane core. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by the reaction of a suitable aziridine with a cyclohexanone derivative under basic conditions. This step results in the formation of the azaspiro[2.5]octane core.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced by reacting the azaspiro[2.5]octane core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the spirocyclic core.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Deprotection Reactions: Trifluoroacetic acid (TFA), methanol.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Products: Various substituted azaspiro[2.5]octane derivatives.
Deprotected Products: 6-azaspiro[2.5]octane-1-carboxylic acid.
Oxidation and Reduction Products: Modified azaspiro[2.5]octane derivatives with different oxidation states.
科学研究应用
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability, while the chlorine atom and spirocyclic core enable the compound to undergo various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid: Similar structure but lacks the chlorine atom.
6-[(Tert-butoxy)carbonyl]-1-oxa-6-azaspiro[2.5]octane-1-carboxylic acid: Contains an oxygen atom in place of the chlorine atom.
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid: Contains a cyano group instead of the chlorine atom.
Uniqueness
The presence of the chlorine atom in 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid imparts unique reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and medicinal research.
属性
分子式 |
C13H20ClNO4 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC 名称 |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H20ClNO4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8-13(12,14)9(16)17/h4-8H2,1-3H3,(H,16,17) |
InChI 键 |
ZUVOPUKXTHNWRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)


![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)

![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)

amine hydrochloride](/img/structure/B13497401.png)





